A Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-(4-Bromophenoxy)-2-methylpropan-1-ol
A Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-(4-Bromophenoxy)-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide addresses the synthesis, analytical characterization, and potential utility of 2-(4-Bromophenoxy)-2-methylpropan-1-ol. Notably, a dedicated CAS (Chemical Abstracts Service) number for this specific chemical entity is not readily found in major chemical databases, distinguishing it from structurally similar compounds. This guide provides a proposed synthetic route, detailed analytical protocols for structural verification, and an exploration of potential applications based on its chemical motifs. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis of novel organic compounds and for professionals in the field of drug discovery and development.
Introduction and Compound Identification
2-(4-Bromophenoxy)-2-methylpropan-1-ol is an aromatic ether containing a tertiary alcohol functionality. Its structure, featuring a brominated phenyl ring linked via an ether bond to a 2-methylpropan-1-ol backbone, suggests potential for further chemical modification and exploration of its biological activities.
A thorough search of chemical databases reveals a lack of a specific CAS number for 2-(4-Bromophenoxy)-2-methylpropan-1-ol. It is crucial to distinguish it from related, registered compounds to ensure clarity in research and documentation.
| Compound Name | CAS Number | Key Structural Difference |
| 1-Phenoxypropan-2-ol | 770-35-4 | Lacks the bromo and methyl substituents on the propanol moiety. |
| 2-(2-Bromophenyl)-2-methylpropan-1-ol | 177748-64-0 | The bromo-substituted phenyl group is directly bonded to the propanol backbone (not via an ether linkage).[1] |
| 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol | 1005206-34-7 | Contains a thioether (sulfur) linkage instead of an ether linkage.[2] |
| 2-(4-Bromophenyl)-2-propanol | 2077-19-2 | A tertiary alcohol where the bromophenyl group is directly attached to the carbon bearing the hydroxyl group, and it is a propan-2-ol.[3][4] |
| 2-(4-Bromophenyl)propan-1-ol | 81310-74-9 | A primary alcohol with the bromophenyl group attached to the second carbon of the propane chain.[5][6][7][8] |
| 2-(4-bromophenyl)-2-methylpropan-1-ol | 32454-37-8 | The bromophenyl group is directly attached to the carbon bearing the two methyl groups.[6][9] |
The absence of a dedicated CAS number suggests that 2-(4-Bromophenoxy)-2-methylpropan-1-ol may be a novel compound or one that has not been extensively reported in the scientific literature.
Proposed Synthesis Pathway
A logical and efficient method for the synthesis of 2-(4-Bromophenoxy)-2-methylpropan-1-ol is the nucleophilic ring-opening of 2,2-dimethyloxirane by 4-bromophenol under basic conditions. This Williamson ether synthesis variant is a well-established and reliable method for the formation of ether linkages.
Caption: Proposed synthesis of 2-(4-Bromophenoxy)-2-methylpropan-1-ol.
Experimental Protocol
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Preparation: An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).
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Deprotonation: 4-Bromophenol is dissolved in the THF. Sodium hydride (NaH) is added portion-wise at 0 °C to the stirred solution. The reaction is allowed to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium 4-bromophenoxide.
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Nucleophilic Addition: 2,2-Dimethyloxirane is added dropwise to the solution of the phenoxide. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up and Purification: The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.[10] The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[10] The crude product is then purified by column chromatography on silica gel.[10]
Analytical Characterization
The structural confirmation of the synthesized 2-(4-Bromophenoxy)-2-methylpropan-1-ol would rely on a combination of spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the 4-bromophenyl group, a singlet for the two methyl groups, a singlet for the methylene protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the carbon atoms of the brominated aromatic ring, the quaternary carbon, the carbon atoms of the two methyl groups, and the methylene carbon. |
| FTIR | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, and strong C-O stretching bands for the ether linkage. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Potential Applications
While the biological activity of 2-(4-Bromophenoxy)-2-methylpropan-1-ol has not been reported, its structural features suggest several areas for investigation:
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Pharmaceutical Intermediates: This compound can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the hydroxyl group allows for further functionalization. Structurally related bromophenols and their derivatives are used in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs.[11]
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Antioxidant Properties: Phenolic ethers are known to possess antioxidant properties.[12] The 4-bromophenoxy moiety may contribute to free radical scavenging activity, which is relevant in the context of various diseases linked to oxidative stress.
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Agrochemicals: The brominated aromatic ring is a common feature in many agrochemicals. This compound could be explored as a precursor for new herbicides or fungicides.
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Material Science: The molecule could be used as a monomer or an additive in the synthesis of polymers with specific properties, such as flame retardancy, due to the presence of bromine.
Safety and Handling
As there is no specific safety data sheet (SDS) for 2-(4-Bromophenoxy)-2-methylpropan-1-ol, a conservative approach to handling is imperative, based on the hazards of structurally similar compounds.
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General Precautions: Use in a well-ventilated area or a chemical fume hood.[2] Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust, fume, gas, mist, vapors, or spray.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[1][13]
-
First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[13]
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][13]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][13]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1][13]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[13]
Conclusion
2-(4-Bromophenoxy)-2-methylpropan-1-ol represents a potentially novel chemical entity with opportunities for research in synthetic chemistry, medicinal chemistry, and material science. This guide provides a framework for its synthesis and characterization, encouraging further investigation into its properties and applications. The lack of a registered CAS number underscores the importance of detailed analytical verification for any researcher venturing into the study of this compound.
References
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Sniady, A., Morreale, M. S., & Dembinski, R. (2007). Electrophilic Cyclization with N-Iodosuccinimide: Preparation of 5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan. Organic Syntheses, 84, 199-208. Retrieved from [Link]
-
Akhtar, T., et al. (2008). 2-(4-Bromophenoxy)propanohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o441. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(4-bromophenyl)-2-methylpropan-1-ol. Retrieved from [Link]
- Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
PubChem. (n.d.). 2-(4-Bromophenyl)propan-2-ol. Retrieved from [Link]
-
Eureka | Patsnap. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-2-methylpropan-1-ol. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(4-bromophenyl)propan-1-ol (C9H11BrO). Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. 2-(4-Bromophenyl)propan-2-ol | C9H11BrO | CID 12681920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 81310-74-9|2-(4-Bromophenyl)propan-1-ol|BLD Pharm [bldpharm.com]
- 7. 2-(4-Bromophenyl)propan-1-ol | 81310-74-9 [sigmaaldrich.com]
- 8. PubChemLite - 2-(4-bromophenyl)propan-1-ol (C9H11BrO) [pubchemlite.lcsb.uni.lu]
- 9. PubChemLite - 2-(4-bromophenyl)-2-methylpropan-1-ol (C10H13BrO) [pubchemlite.lcsb.uni.lu]
- 10. orgsyn.org [orgsyn.org]
- 11. chemimpex.com [chemimpex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
